2-Bromo-5-chloro-4-(trifluoromethyl)aniline

Overview

Description

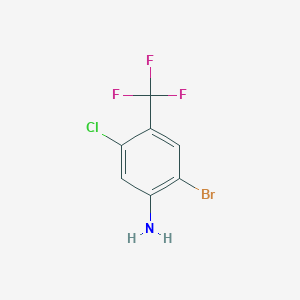

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrClF3N and a molecular weight of 274.47 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is the hepatitis C virus (HCV) NS3 protease . This enzyme plays a crucial role in the replication of the hepatitis C virus, making it a key target for antiviral drugs .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the life cycle of the hepatitis C virus. By inhibiting the HCV NS3 protease, it disrupts the viral replication process . The downstream effects of this disruption would include a decrease in viral load and potentially the alleviation of disease symptoms.

Pharmacokinetics

A related compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats using 19f-nmr spectroscopic and directly coupled hplc-nmr-ms methods . The compound was dosed to Sprague-Dawley rats, and urine was collected over specific intervals . This suggests that similar studies could be conducted to understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve a reduction in the activity of the HCV NS3 protease, leading to a decrease in viral replication . This could result in a lower viral load in infected individuals, potentially alleviating the symptoms of hepatitis C.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the compound’s stability and efficacy. Furthermore, the compound is considered hazardous, with safety information indicating it may cause skin burns, eye damage, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-chloro-4-(trifluoromethyl)aniline plays a crucial role in biochemical reactions, particularly in the synthesis and evaluation of inhibitors for specific enzymes. One notable interaction is with the hepatitis C virus NS3 protease, where this compound has been used in the synthesis of inhibitors . The compound’s halogenated structure allows it to interact with various biomolecules through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the hepatitis C virus NS3 protease can inhibit viral replication, thereby affecting the overall cellular environment . Additionally, the compound’s halogenated nature may lead to oxidative stress within cells, impacting cellular metabolism and potentially leading to apoptosis or other cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, such as the hepatitis C virus NS3 protease, through halogen bonding and hydrophobic interactions . This binding can inhibit the enzyme’s activity, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting viral replication or modulating enzyme activity . At higher doses, the compound may exhibit toxic or adverse effects, including oxidative stress, cellular damage, and potential toxicity to specific organs. Threshold effects may also be observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, the compound’s interaction with cofactors and other enzymes can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the compound’s halogenated structure may influence its localization and accumulation within specific cellular compartments or tissues. These factors can affect the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound’s localization within specific organelles can influence its overall efficacy and potential toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

Reduction: Conversion of the nitro group to an amine group.

Halogenation: Introduction of bromine and chlorine atoms to the aromatic ring.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques to ensure high purity and yield. The process may include:

Refluxing: Using thionyl chloride under the catalysis of dimethylformamide (DMF) to prepare intermediates.

Recrystallization: Purifying the final product using solvents like ethanol and water.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Common Reagents and Conditions:

Substitution Reactions: Often involve reagents like sodium hydroxide or potassium carbonate under reflux conditions.

Oxidation Reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce corresponding quinones or other oxidized products.

Scientific Research Applications

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and other biochemical processes.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

- 2-Chloro-4-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Comparison: Compared to its similar compounds, 2-Bromo-5-chloro-4-(trifluoromethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which can be advantageous in various research and industrial applications .

Biological Activity

2-Bromo-5-chloro-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, applications, and related research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C7H4BrClF3N

- Molecular Weight : 274.47 g/mol

- Melting Point : 31 to 33 °C

- Density : Approximately 1.789 g/cm³

The presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a trifluoromethyl group at the fourth position enhances its lipophilicity, which is crucial for biological interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the context of antiviral research. It has been investigated for its potential as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease, which is essential for viral replication.

The trifluoromethyl group contributes to the compound's lipophilicity, enhancing cellular uptake and bioactivity. Interaction studies have shown that this compound can influence various biological pathways associated with viral replication and other cellular processes. Its unique structure allows it to engage effectively with proteins involved in these pathways, making it a candidate for drug development.

Applications in Research

This compound has applications across several fields:

- Medicinal Chemistry : Used in the synthesis of HCV NS3 protease inhibitors.

- Agrochemicals : Investigated for potential use in pest control due to its biochemical properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Bromo-4-chloro-5-(trifluoromethyl)aniline | 193090-44-7 | 0.94 |

| 2-Bromo-4-(trifluoromethyl)aniline | 57946-63-1 | 0.80 |

| 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 | 0.78 |

| 3-Amino-2-bromobenzotrifluoride | 58458-10-9 | 0.76 |

| 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | 0.76 |

This table illustrates how the unique combination of bromine, chlorine, and trifluoromethyl groups influences both reactivity and biological properties.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that compounds similar to this compound can exhibit potent inhibitory effects on HCV protease activity, suggesting a promising avenue for therapeutic development against hepatitis C.

- Structure-Activity Relationship (SAR) : A study focusing on SAR revealed that modifications at specific positions significantly affect potency against various targets, including viral enzymes. For example, altering the halogen substitutions can lead to variations in inhibitory activity.

- Toxicological Assessment : As with many aromatic amines, there are concerns regarding toxicity and environmental impact. The compound is classified as an irritant, necessitating careful handling and storage under controlled conditions (2–8 °C).

Properties

IUPAC Name |

2-bromo-5-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSMLYKXERNHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631021 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863111-48-2 | |

| Record name | 2-Bromo-5-chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.